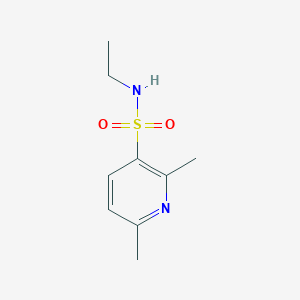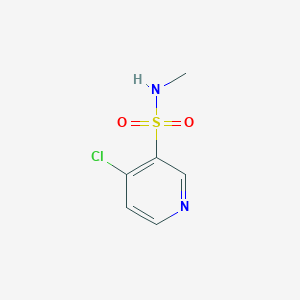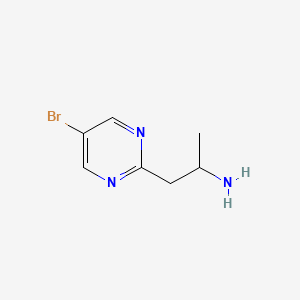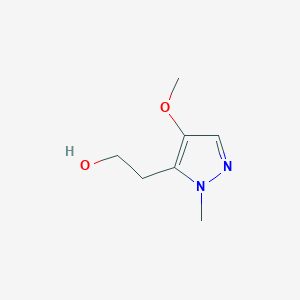
2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a methoxy group at the 4-position and a methyl group at the 1-position of the pyrazole ring, with an ethan-1-ol substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 1-methyl-3-oxo-1,2-dihydropyrazole.
Substitution Reactions: The introduction of the methoxy group at the 4-position can be achieved through nucleophilic substitution reactions. For example, reacting the intermediate with methanol in the presence of a base can introduce the methoxy group.
Formation of the Ethan-1-ol Substituent: The ethan-1-ol group can be introduced through a Grignard reaction, where the pyrazole intermediate reacts with ethylene oxide in the presence of a magnesium halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Strong acids (HCl, H₂SO₄), strong bases (NaOH, KOH)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of various substituted pyrazoles
Scientific Research Applications
2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes, where its unique chemical properties are leveraged.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ethan-1-ol groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ol: Similar structure but lacks the methoxy and ethan-1-ol groups.
4-Methoxy-1-methyl-1H-pyrazole: Similar structure but lacks the ethan-1-ol group.
2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but lacks the methoxy group.
Uniqueness
2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both the methoxy and ethan-1-ol groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(4-methoxy-2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-9-6(3-4-10)7(11-2)5-8-9/h5,10H,3-4H2,1-2H3 |
InChI Key |
IMVAROZVEODCRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)OC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


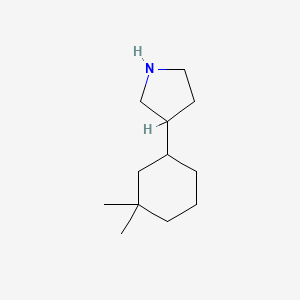
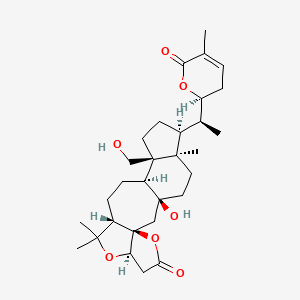

![3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13313856.png)
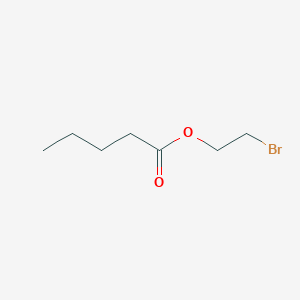
![2-{[(Benzyloxy)carbonyl]amino}hex-4-enoic acid](/img/structure/B13313863.png)
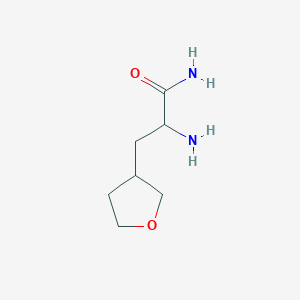
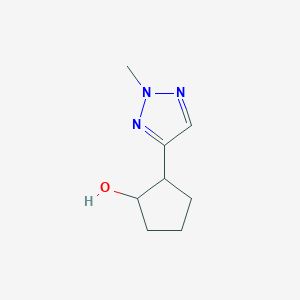
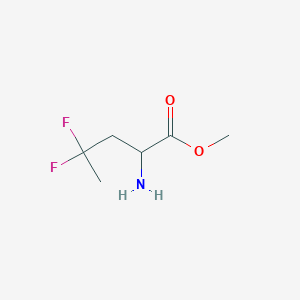
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13313888.png)

